REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[CH:16][N:17]([CH3:18])[C:13]=3[C:12]([C:19](O)=[O:20])=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1.ON1C2C=CC=CC=2N=N1.C([N:34]1[CH2:39][CH2:38][O:37][CH2:36][CH2:35]1)C.Cl.C(N=C=NCCCN(C)C)C.N1CCOCC1>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:14]3[CH:15]=[CH:16][N:17]([CH3:18])[C:13]=3[C:12]([C:19]([N:34]3[CH2:39][CH2:38][O:37][CH2:36][CH2:35]3)=[O:20])=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|
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Name
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4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
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Quantity
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25 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2C)C(=O)O
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Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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ON1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
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42 mL
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Type
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reactant
|
Smiles
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C(C)N1CCOCC1
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Name
|
|
Quantity
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19.03 g
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Type
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reactant
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Smiles
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Cl.C(C)N=C=NCCCN(C)C
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Name
|
|
Quantity
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14.4 mL
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Type
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reactant
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Smiles
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N1CCOCC1
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solution was evaporated in vacuo
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Type
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ADDITION
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Details
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treated with aqueous saturated sodium carbonate (200 ml) and water (300 ml)
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (5×200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4) organic extracts
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Type
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CUSTOM
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Details
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were evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on a Biotage silica column (800 g)
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Type
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WASH
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Details
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eluting with ethyl acetate-hexane (1:1 to 7:3)
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Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2C)C(=O)N2CCOCC2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |